6-methyl-8-phenyl-7H-[1,2,5]oxadiazolo[3,4-f]quinoline
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Overview
Description
6-methyl-8-phenyl-7H-[1,2,5]oxadiazolo[3,4-f]quinoline is a heterocyclic compound that contains nitrogen and oxygen atoms within its structure. This compound is part of the oxadiazole family, known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6-methyl-8-phenyl-7H-[1,2,5]oxadiazolo[3,4-f]quinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of substituted phenyl hydrazine with quinoline derivatives, followed by cyclization in the presence of oxidizing agents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
6-methyl-8-phenyl-7H-[1,2,5]oxadiazolo[3,4-f]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-methyl-8-phenyl-7H-[1,2,5]oxadiazolo[3,4-f]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-methyl-8-phenyl-7H-[1,2,5]oxadiazolo[3,4-f]quinoline involves its interaction with specific molecular targets. It can inhibit enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 6-methyl-8-phenyl-7H-[1,2,5]oxadiazolo[3,4-f]quinoline include other oxadiazole derivatives such as:
- 1,2,4-oxadiazole
- 1,3,4-oxadiazole
- 1,2,5-oxadiazole
These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-methyl-8-phenyl-7H-[1,2,5]oxadiazolo[3,4-f]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-19-10-12(11-5-3-2-4-6-11)9-13-15(19)8-7-14-16(13)18-20-17-14/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSJYFVXHCWBEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=CC2=C1C=CC3=NON=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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